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Compound of Interest

2-Amino-6-iodo-4-
Compound Name: _ _
[(trifluoromethyl)thio]phenol

CAS No.: 1448858-58-9

Cat. No.: B1380089

L J

2-Amino-6-iodo-4-(trifluoromethylthio)phenol is a highly functionalized aromatic compound that,
while not extensively documented in current chemical literature, represents a molecule of
significant interest for medicinal chemistry and materials science. Its unique constellation of
functional groups—a nucleophilic aminophenol core, a synthetically versatile iodine handle,
and an electronically distinct trifluoromethylthio (SCF3) moiety—positions it as a valuable
scaffold for the development of novel therapeutics and functional materials.

The trifluoromethylthio group, in particular, is increasingly utilized in drug design to modulate
key properties such as lipophilicity, metabolic stability, and binding interactions.[1] The
presence of an iodine atom provides a reactive site for palladium-catalyzed cross-coupling
reactions, enabling the construction of complex molecular architectures. This guide provides a
theoretical and practical framework for understanding this compound, from its fundamental
properties to its potential synthesis and application.

PART 1: Core Molecular Attributes

The foundational step in working with any chemical entity is to establish its precise molecular
formula and weight. As this compound is not commercially cataloged, these values are derived
from its chemical structure.

Molecular Formula and Weight
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The structure consists of a phenol ring substituted with an amino group at position 2, a
trifluoromethylthio group at position 4, and an iodine atom at position 6.

e Molecular Formula: C7HsF3INOS
e Calculated Molecular Weight: 335.08 g/mol

This data is crucial for all subsequent quantitative experimental work, including reaction
stoichiometry, preparation of standard solutions, and analytical characterization.

Data Summary Table

Property Value Source

2-Amino-6-iodo-4-

(trifluoromethylsulfanyl)phenol

IUPAC Name

Molecular Formula C7HsFsINOS Calculated
Average Molecular Weight 335.08 g/mol Calculated
Monoisotopic Mass 334.91429 Da Calculated

Chemical Structure Diagram

Caption: 2D Structure of 2-Amino-6-iodo-4-(SCF3)phenol.

PART 2: Proposed Synthesis and Mechanistic
Rationale

A robust and reproducible synthesis is paramount. Given the absence of a published
procedure, a logical, multi-step pathway can be designed based on well-established organo-
chemical transformations, starting from a known precursor. The proposed route leverages the
directing effects of the substituents to achieve the desired regiochemistry.

Retrosynthetic Analysis

The target molecule can be disconnected to key precursors. The final step would be the
reduction of a nitro group, a reliable and high-yielding transformation. The iodo- and nitro-
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groups can be installed on a commercially available phenol scaffold.

Proposed Synthetic Workflow

A plausible synthesis begins with 4-((trifluoromethyl)thio)phenol. The synthesis proceeds via
three key steps: nitration, iodination, and reduction.

(Start: 4-((Trifluoromethyl)thio)phenoD

Step 1: Electrophilic Nitration
Reagents: HNO3, H2SO4

Ortho-directing OH group

Intermediate:
2-Nitro-4-((trifluoromethyl)thio)phenol

l

Step 2: Electrophilic lodination
Reagents: 12, NaHCO3

ctivation by OH

Intermediate:
6-lodo-2-nitro-4-((trifluoromethyl)thio)phenol

Step 3: Nitro Group Reduction
Reagents: Fe/HCI or H2/Pd-C

Selective reduction

Final Product:
2-Amino-6-iodo-4-(trifluoromethyl)thio)phenol
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Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-Nitro-4-((trifluoromethyl)thio)phenol

o Rationale: The hydroxyl group is a strong activating and ortho, para-directing group. Since
the para position is blocked by the SCFs group, nitration is expected to occur at one of the
ortho positions (C2 or C6). This reaction yields a known intermediate, confirming the
feasibility of this step.[2]

e Procedure:

o Cool a solution of 4-((trifluoromethyl)thio)phenol (1 equivalent) in glacial acetic acid to O-
5°C.

o Add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining
the temperature below 10°C.

o Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
o Upon completion, pour the reaction mixture into ice water.

o Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral,
and dry in vacuo.

Step 2: Synthesis of 2-Amino-6-iodo-4-(trifluoromethylthio)phenol Intermediate

» Rationale: The phenol ring in the nitro-intermediate remains activated by the hydroxyl group.
Electrophilic iodination will preferentially occur at the vacant C6 position, which is ortho to the
powerful hydroxyl activating group. Standard iodination conditions for phenols are applicable
here.[3]

e Procedure:
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Dissolve 2-Nitro-4-((trifluoromethyl)thio)phenol (1 equivalent) and sodium bicarbonate (1.5
equivalents) in a mixture of tetrahydrofuran and water.

Add a solution of iodine (1.2 equivalents) in THF dropwise.

Stir the reaction at room temperature for 24 hours or until TLC indicates consumption of
the starting material.

Quench excess iodine with an aqueous solution of sodium thiosulfate.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Amino-6-iodo-4-(trifluoromethylthio)phenol

o Rationale: The final step involves the selective reduction of the nitro group to an amine. This

is a common and high-yielding reaction that can be achieved under various conditions.

Reduction with iron powder in acidic medium is a cost-effective and reliable method that is

tolerant of the other functional groups present.[4]

e Procedure:

[¢]

Create a suspension of the iodo-nitro intermediate (1 equivalent) and iron powder (5
equivalents) in a mixture of ethanol and 2M aqueous HCI.

Heat the mixture to reflux (approx. 80°C) for 2-3 hours.
Monitor the reaction progress by TLC.

Once complete, cool the reaction to room temperature and filter through a pad of celite to
remove the iron salts.

Neutralize the filtrate with saturated sodium bicarbonate solution.

Extract the product with ethyl acetate.
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o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo
to yield the final product.

PART 3: Applications in Drug Development and
Research

This molecule is not merely a synthetic curiosity; it is a platform for innovation.

» Scaffold for Kinase Inhibitors: The aminophenol core is a known hinge-binding motif in many
kinase inhibitors. The iodine at C6 can be used in Suzuki or Sonogashira coupling reactions
to introduce diverse side chains that can probe the solvent-front region of the ATP binding
pocket.

e Probes for Chemical Biology: The SCFs group provides a unique °F NMR signature,
allowing for its use in fluorine NMR-based screening assays to study protein-ligand
interactions without the need for isotopic labeling.

e Advanced Materials: The electron-withdrawing nature of the SCFs and iodo substituents,
combined with the electron-donating amino and hydroxyl groups, creates a "push-pull”
electronic system. This makes the scaffold a candidate for developing novel dyes, sensors,
or non-linear optical materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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